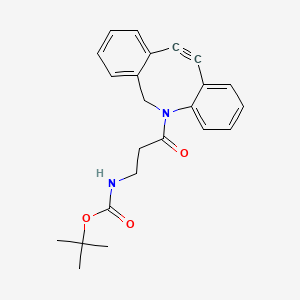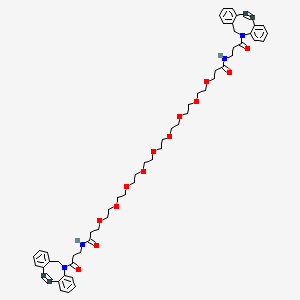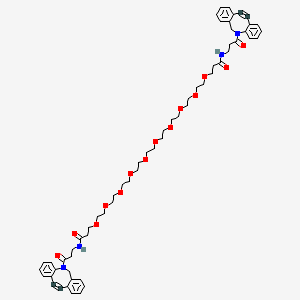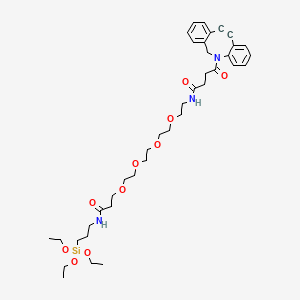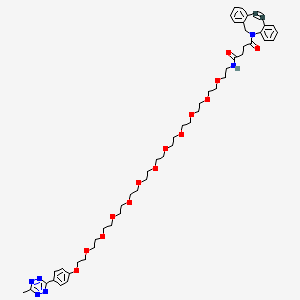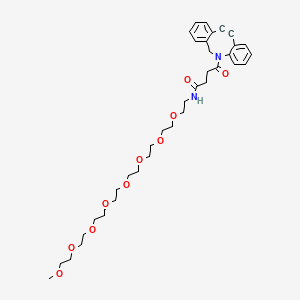
DBCO-C3-PEG4-NH-Boc
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
DBCO-C3-PEG4-NH-Boc is a polyethylene glycol (PEG)-based linker used in the synthesis of proteolysis-targeting chimeras (PROTACs). This compound is notable for its role in facilitating the selective degradation of target proteins by leveraging the ubiquitin-proteasome system within cells.
准备方法
Synthetic Routes and Reaction Conditions
DBCO-C3-PEG4-NH-Boc is synthesized through a series of chemical reactions involving the conjugation of dibenzocyclooctyne (DBCO) with a PEG linker and a Boc-protected amine group. The synthesis typically involves:
Activation of DBCO: DBCO is activated to react with the PEG linker.
Conjugation with PEG: The activated DBCO is then conjugated with a PEG linker under controlled conditions.
Boc Protection: The final step involves the protection of the amine group with a Boc (tert-butoxycarbonyl) group to yield this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Chemical Synthesis: Large-scale synthesis of the intermediate compounds.
Purification: High-performance liquid chromatography (HPLC) or other purification techniques to ensure high purity.
Quality Control: Rigorous quality control measures to ensure consistency and reproducibility.
化学反应分析
Types of Reactions
DBCO-C3-PEG4-NH-Boc primarily undergoes:
Click Chemistry Reactions: The DBCO group can undergo strain-promoted alkyne-azide cycloaddition (SPAAC) with azide-containing molecules.
Deprotection Reactions: The Boc protecting group can be removed under acidic conditions to expose the amine group for further reactions.
Common Reagents and Conditions
SPAAC Reaction: Typically performed in aqueous or organic solvents at room temperature.
Boc Deprotection: Carried out using acidic reagents such as trifluoroacetic acid (TFA) in dichloromethane (DCM) or other suitable solvents.
Major Products
SPAAC Reaction: Forms a stable triazole linkage between this compound and the azide-containing molecule.
Boc Deprotection: Yields the free amine derivative of the compound.
科学研究应用
DBCO-C3-PEG4-NH-Boc is widely used in various scientific research fields:
Chemistry: Utilized in the synthesis of PROTACs for targeted protein degradation.
Biology: Employed in bioorthogonal chemistry for labeling and tracking biomolecules.
Medicine: Investigated for its potential in developing targeted therapies for diseases by degrading disease-causing proteins.
Industry: Used in the development of advanced materials and drug delivery systems.
作用机制
DBCO-C3-PEG4-NH-Boc functions as a linker in PROTACs, which are bifunctional molecules that recruit an E3 ubiquitin ligase to a target protein. The linker facilitates the formation of a ternary complex, leading to the ubiquitination and subsequent proteasomal degradation of the target protein. This process selectively removes the target protein from the cell, thereby exerting its biological effects .
相似化合物的比较
Similar Compounds
DBCO-PEG4-NH-Boc: Similar structure but with a shorter PEG linker.
DBCO-PEG1-NH-Boc: Contains a shorter PEG linker and is used for similar applications.
Uniqueness
DBCO-C3-PEG4-NH-Boc is unique due to its optimal PEG linker length, which provides a balance between solubility and flexibility, making it highly effective in forming stable PROTACs and facilitating efficient protein degradation .
属性
IUPAC Name |
3-[[4-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-4-oxobutanoyl]amino]propyl 3-[2-[2-[2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethoxy]ethoxy]ethoxy]ethoxy]propanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C38H51N3O10/c1-38(2,3)51-37(45)40-19-22-47-24-26-49-28-27-48-25-23-46-21-17-36(44)50-20-8-18-39-34(42)15-16-35(43)41-29-32-11-5-4-9-30(32)13-14-31-10-6-7-12-33(31)41/h4-7,9-12H,8,15-29H2,1-3H3,(H,39,42)(H,40,45) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMONQRPDXRZGCO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCOCCOCCOCCOCCC(=O)OCCCNC(=O)CCC(=O)N1CC2=CC=CC=C2C#CC3=CC=CC=C31 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C38H51N3O10 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
709.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
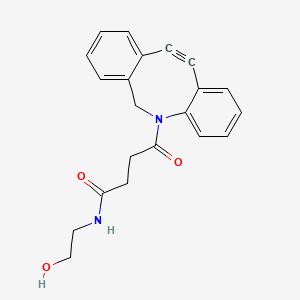
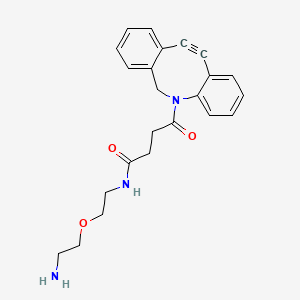
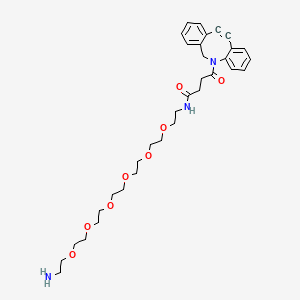

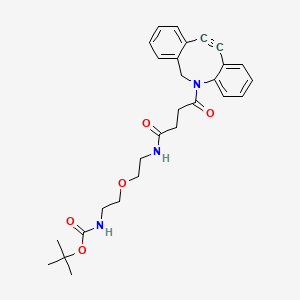
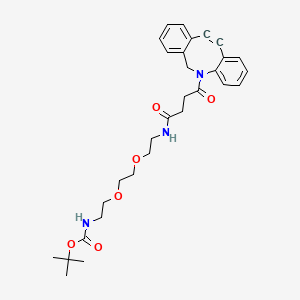
![tert-butyl N-[2-[2-[2-[2-[2-[[4-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-4-oxobutanoyl]amino]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]carbamate](/img/structure/B8104304.png)
